molecular formula C28H33N3O3S B12146883 (5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12146883
M. Wt: 491.6 g/mol
InChI Key: OXZZZKDMCIOROR-MOHJPFBDSA-N
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Description

(5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and triazoles. The key steps in the synthesis may involve:

    Condensation Reactions: Combining substituted benzaldehydes with thiazoles under acidic or basic conditions.

    Cyclization Reactions: Formation of the triazole ring through cyclization reactions, often using catalysts such as copper or palladium.

    Functional Group Modifications: Introduction of tert-butyl, ethoxy, and pentyloxy groups through nucleophilic substitution or other organic transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include:

    Catalyst Optimization: Using efficient catalysts to speed up the reaction and increase yield.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzene ring or the thiazole/triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for developing new drugs or as a probe for studying biological pathways.

Medicine

In medicine, (5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may have potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C28H33N3O3S

Molecular Weight

491.6 g/mol

IUPAC Name

(5Z)-2-(4-tert-butylphenyl)-5-[(3-ethoxy-4-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H33N3O3S/c1-6-8-9-16-34-22-15-10-19(17-23(22)33-7-2)18-24-26(32)31-27(35-24)29-25(30-31)20-11-13-21(14-12-20)28(3,4)5/h10-15,17-18H,6-9,16H2,1-5H3/b24-18-

InChI Key

OXZZZKDMCIOROR-MOHJPFBDSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C(C)(C)C)S2)OCC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C(C)(C)C)S2)OCC

Origin of Product

United States

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